

azithromycin chemical structure and functional groups

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Compound of Interest

Compound Name: Azithromycin

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An In-depth Technical Guide on the Core Chemical Structure and Functional Groups of **Azithromycin**

Introduction

Azithromycin is a broad-spectrum macrolide antibiotic widely used for the treatment of various bacterial infections.[1][2][3] It belongs to the azalide subclass, distinguished by the incorporation of a methyl-substituted nitrogen atom into the 15-membered macrocyclic lactone ring.[1][2][4][5] This structural modification confers enhanced acid stability and improved pharmacokinetic properties compared to its predecessor, erythromycin.[1] This guide provides a detailed examination of the chemical structure, functional groups, physicochemical properties, and relevant experimental protocols and signaling pathways associated with **azithromycin**.

Chemical Structure and Nomenclature

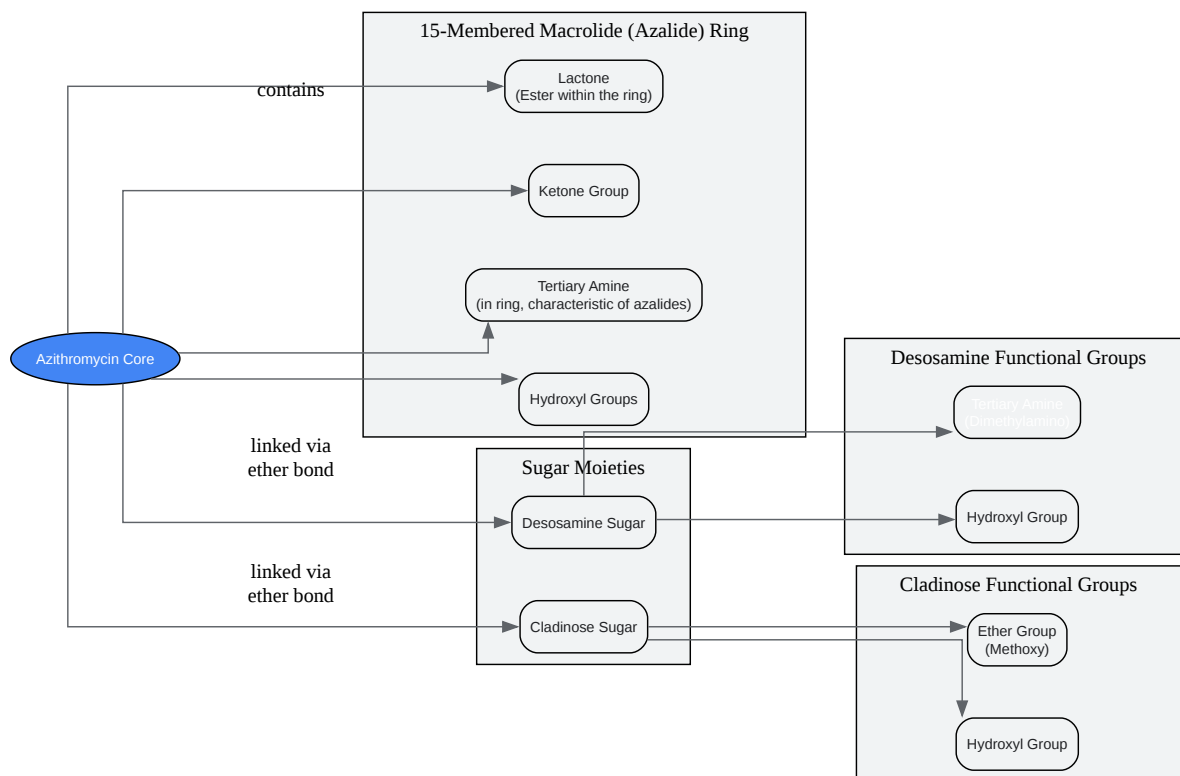
Azithromycin is a semi-synthetic derivative of erythromycin A.[6] Its chemical name is (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl- α -L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)- β -D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one.[6][7] The molecular formula of **azithromycin** is C₃₈H₇₂N₂O₁₂, with a molecular weight of 749.00 g/mol.[2][7][8]

The core structure of **azithromycin** is a 15-membered macrocyclic lactone ring, which is characteristic of macrolide antibiotics. Attached to this ring are two sugar moieties: desosamine and cladinose.

Key Functional Groups

The biological activity and physicochemical properties of **azithromycin** are dictated by its various functional groups.

- **Macrolide Ring:** A 15-membered lactone ring forms the central scaffold of the molecule.
- **Tertiary Amine (in the ring):** The defining feature of azalides, a methyl-substituted nitrogen atom is incorporated at the 9a position of the aglycone ring.^[1] This tertiary amine is basic and contributes to the drug's pharmacokinetic profile.
- **Ketone Group:** A ketone functional group is present within the macrolide ring and influences the metabolic processes of **azithromycin**.^[9]
- **Ether Linkages:** Ether groups link the desosamine and cladinose sugars to the macrolide ring and are integral to the molecule's overall structure and function.^[9]
- **Hydroxyl Groups:** Multiple hydroxyl groups are present on the macrolide ring and the sugar moieties, contributing to the molecule's polarity and potential for hydrogen bonding.
- **Tertiary Amine (on desosamine sugar):** The desosamine sugar contains a dimethylamino group, which is also basic and crucial for the drug's binding to the bacterial ribosome.
- **Methyl Groups:** Numerous methyl groups are distributed across the structure, influencing its lipophilicity and conformation.^[9]



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Caption: Functional groups of the **azithromycin** molecule.

Physicochemical Properties

The physicochemical properties of **azithromycin** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

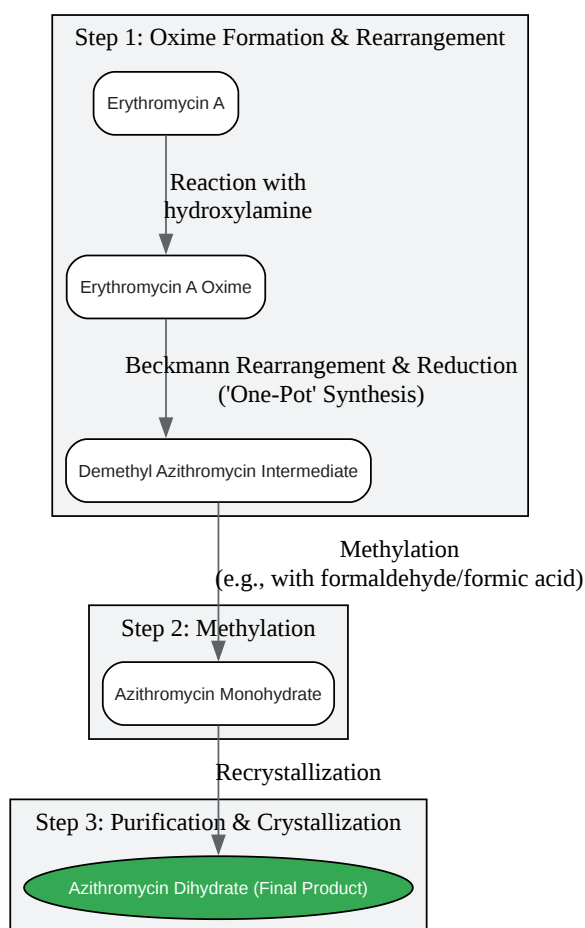
Property	Value	Reference
Molecular Formula	C38H72N2O12	[2] [7] [8]
Molecular Weight	749.00 g/mol	[2] [7] [8]
Appearance	White crystalline powder	[7]
Melting Point	113-115 °C (amorphous solid), 126 °C (dihydrate)	[6]
Water Solubility	0.514 mg/mL	[10]
logP	3.03	[2] [10]
pKa (Strongest Basic)	9.57	[10]
pKa (Strongest Acidic)	12.43	[10]

Experimental Protocols

Synthesis of Azithromycin

Azithromycin is synthesized from erythromycin A oxime in a multi-step process. A general "one-pot" method for synthesizing demethyl **azithromycin**, a key intermediate, has been described. This is followed by methylation and recrystallization to yield **azithromycin** dihydrate. [\[11\]](#)

A representative synthesis workflow is outlined below:



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Caption: High-level workflow for the synthesis of **azithromycin**.

A specific protocol for the preparation of 3-O-descladinosyl**azithromycin**, an intermediate for creating derivatives, involves treating **azithromycin** with aqueous HCl to a pH of 1.0-2.0, followed by stirring for 5 hours. The pH is then adjusted to 9 with aqueous ammonia to precipitate the product.[12]

Preparation of Azithromycin Dihydrate

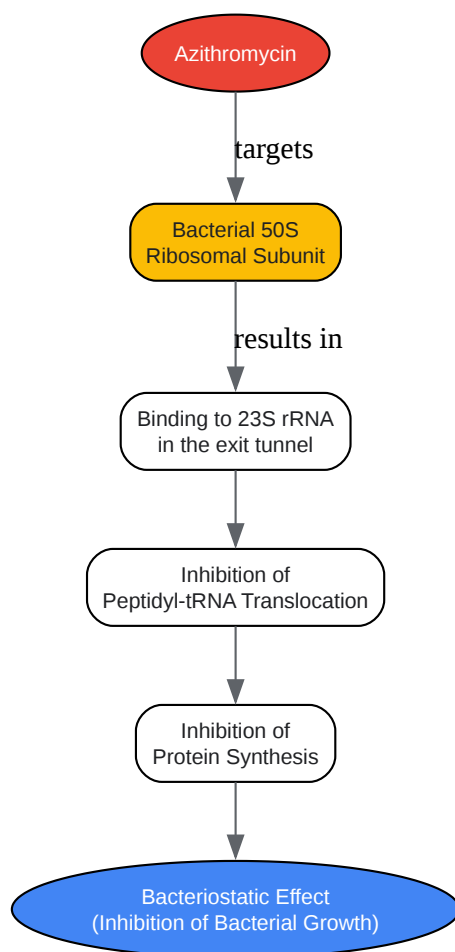
A method for preparing the dihydrate form involves dissolving **azithromycin** in an acidic aqueous solution (pH 1-5) containing acetone. A base, such as sodium hydroxide, is then added to raise the pH (e.g., to 9.8) and induce crystallization of the dihydrate form.[13]

Mechanism of Action and Signaling Pathways

Azithromycin exhibits both antibacterial and immunomodulatory effects.

Antibacterial Mechanism

Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[3][4][5][14][15] This binding interferes with the translocation step of protein synthesis, thereby halting the growth of the bacteria.[1][3]



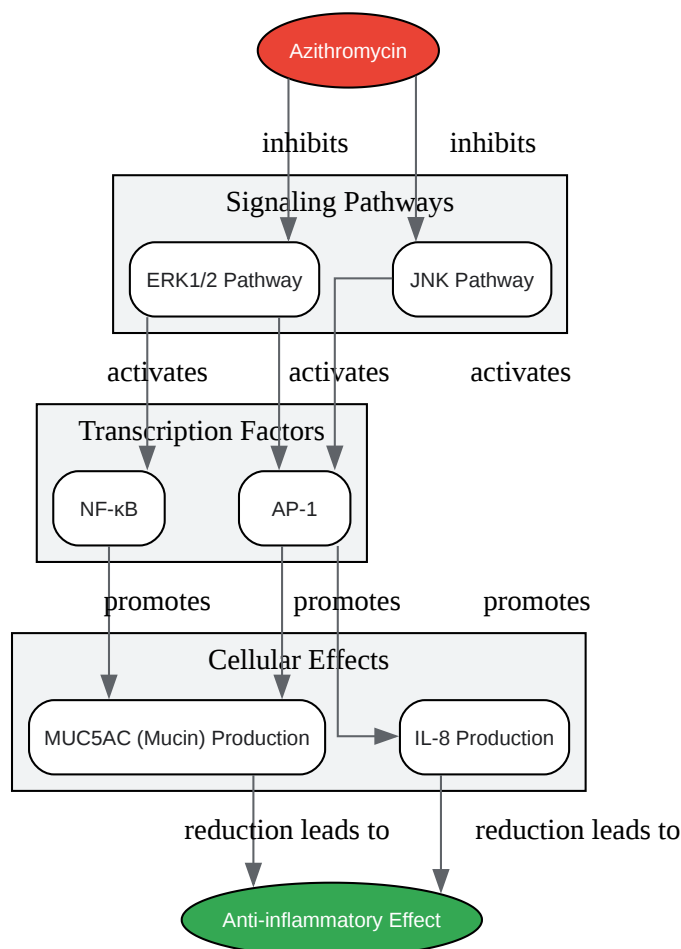
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Caption: Antibacterial mechanism of action of **azithromycin**.

Immunomodulatory Effects and Signaling Pathways

Azithromycin has been shown to have anti-inflammatory properties.[15] It can modulate the host immune response by affecting various signaling pathways in immune and epithelial cells. [16] For instance, **azithromycin** can inhibit the production of the pro-inflammatory cytokine IL-8

and mucin MUC5AC, which are often involved in airway inflammation. This is achieved through the suppression of signaling pathways such as ERK1/2 and JNK.[17] The inhibition of these pathways leads to reduced activity of transcription factors like AP-1 and NF- κ B.[16][17]



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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Azithromycin [drugfuture.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. drugs.com [drugs.com]
- 9. prezi.com [prezi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. CN103880898A - Azithromycin synthesis method - Google Patents [patents.google.com]
- 12. Synthesis and Antibacterial Evaluation of a Series of 11,12-Cyclic Carbonate Azithromycin-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives [mdpi.com]
- 13. Preparation of azithromycin dihydrate | Hovione [hovione.com]
- 14. Azithromycin - Wikipedia [en.wikipedia.org]
- 15. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of azithromycin in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
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